

Chemical structure and properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

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Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydrocarbazole

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6-Methoxy-1,2,3,4-tetrahydrocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a heterocyclic organic compound belonging to the tetrahydrocarbazole family. This class of molecules is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. The tetrahydrocarbazole scaffold is a privileged structure, known to be a key constituent in numerous pharmacologically active agents. The methoxy substitution on the carbazole ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**.

Chemical Structure and Properties

6-Methoxy-1,2,3,4-tetrahydrocarbazole possesses a tricyclic ring system, consisting of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexane ring. The methoxy group is attached at the 6th position of the carbazole nucleus.

Table 1: Chemical and Physical Properties of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**

Property	Value	Reference
IUPAC Name	6-methoxy-2,3,4,9-tetrahydro-1H-carbazole	[1]
Molecular Formula	C ₁₃ H ₁₅ NO	[1][2]
Molecular Weight	201.26 g/mol	[1]
CAS Number	13070-45-6	[2]
Appearance	Not explicitly stated, but related compounds are crystalline solids.	
Melting Point	Not explicitly stated for this specific compound.	
Solubility	Insoluble in water.	[guidechem.com]
Purity	Commercially available with 97% purity.	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**.

Infrared (IR) Spectroscopy: A study on a co-crystallized sample provided some IR data for the parent tetrahydrocarbazole. The IR spectrum of a related compound, 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which was a by-product of the synthesis of **6-methoxy-1,2,3,4-tetrahydrocarbazole**, showed characteristic peaks for N-H stretching, aromatic C-H stretching, and alkyl C-H stretching.[3] While specific IR data for **6-Methoxy-1,2,3,4-tetrahydrocarbazole** was not detailed, the presence of the N-H bond, aromatic and aliphatic C-H bonds, and the C-O bond of the methoxy group would be expected to give characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for elucidating the detailed structure. While a specific spectrum for **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is not provided in the search results, the ^1H NMR data for the unsubstituted 1,2,3,4-tetrahydrocarbazole shows broad multiplets for the aliphatic protons between 1.86-1.99 ppm and a broad triplet for the protons adjacent to the aromatic ring at 2.74 ppm.^[4] The aromatic protons appear as multiplets between 7.08-7.71 ppm, and the N-H proton as a broad singlet at 7.64 ppm.^[4] For **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, one would expect to see a singlet for the methoxy protons around 3.8 ppm and a splitting pattern for the aromatic protons consistent with a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

Crystallography: The crystal structure of **6-methoxy-1,2,3,4-tetrahydrocarbazole** has been determined, revealing that it crystallizes in the monoclinic space group C2/c without disorder in the cyclohexene ring.^{[3][5]} The molecules in the crystal lattice are packed with C/N—H \cdots π interactions.^[3]

Experimental Protocols

The most common and effective method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.^[6]

Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis

This protocol is adapted from the synthesis of related tetrahydrocarbazole derivatives.^[7]

Materials:

- (p-Methoxyphenyl)hydrazine hydrochloride
- Cyclohexanone
- Glacial acetic acid
- Methanol

- Water
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Decolorizing carbon

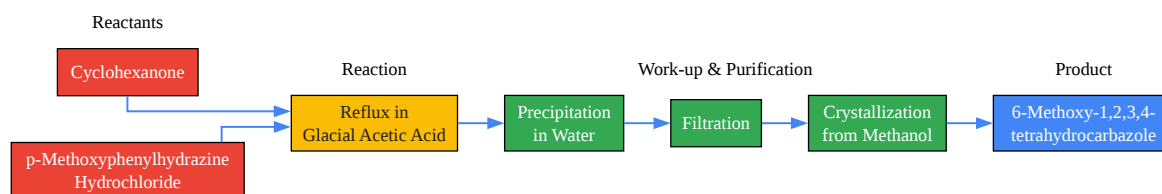
Equipment:

- Round-bottom flask
- Reflux condenser
- Stirrer
- Dropping funnel
- Beaker
- Buchner funnel and filter flask
- Rotary evaporator
- Heating mantle or oil bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, a mixture of cyclohexanone (1.0 equivalent) and glacial acetic acid is heated to reflux with stirring.
- **Addition of Phenylhydrazine:** A solution of (p-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in glacial acetic acid is added dropwise to the refluxing mixture over a period of 1 hour.

- **Reflux:** The reaction mixture is heated under reflux for an additional hour after the addition is complete.
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a beaker of cold water. The mixture is stirred until a solid precipitate forms.
- **Filtration and Washing:** The crude solid is collected by vacuum filtration and washed sequentially with water and then with a small amount of cold 75% ethanol.
- **Drying:** The crude product is air-dried.
- **Crystallization:** The crude solid is recrystallized from methanol, using decolorizing carbon to remove colored impurities. The hot solution is filtered and allowed to cool slowly to form crystals. A second crop of crystals can be obtained by concentrating the mother liquor.
- **Characterization:** The final product is characterized by determining its melting point and by spectroscopic methods (IR, ^1H NMR, ^{13}C NMR, and MS).



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Caption: Fischer Indole Synthesis Workflow.

Biological Activities and Potential Applications

Derivatives of the tetrahydrocarbazole scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Tetrahydrocarbazole derivatives have been identified as potent anticancer agents.[8] Their proposed mechanisms of action often involve the inhibition of critical cellular machinery required for cancer cell proliferation and survival, such as topoisomerases and protein kinases. Some derivatives have also been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.

While specific quantitative data for **6-Methoxy-1,2,3,4-tetrahydrocarbazole** is not readily available, the cytotoxic effects of a closely related carbazole alkaloid, 7-methoxyheptaphylline, have been evaluated against a panel of human cancer cell lines.

Table 2: Cytotoxicity of 7-Methoxyheptaphylline Against Various Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
SH-SY5Y	Neuroblastoma	Induces cell death at 100 μM
4T1	Breast Cancer	Induces cell death at 100 μM
HT29	Colon Carcinoma	Induces cell death at 100 μM
HepG2	Liver Carcinoma	Induces cell death at 100 μM
LNCaP	Prostate Cancer	Significant growth inhibition at 1, 10, and 100 μM

Data from a study on 7-methoxyheptaphylline, a related carbazole alkaloid.

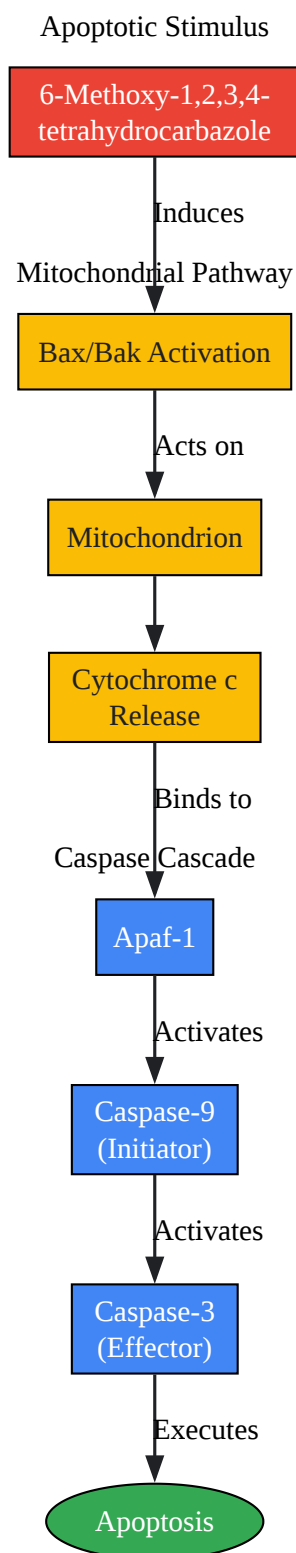
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

- **MTT Incubation:** After the treatment period, the medium is replaced with fresh medium containing MTT solution and incubated for a further 3-4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

A plausible mechanism for the anticancer activity of tetrahydrocarbazole derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death.



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Caption: Proposed Apoptotic Signaling Pathway.

Neuroprotective Activity

The tetrahydrocarbazole scaffold is also a key component in compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease. One of the primary strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Furthermore, some carbazole derivatives have shown neuroprotective effects by protecting neuronal cells from oxidative stress-induced cell death. For instance, 7-methoxyheptaphylline has been shown to significantly increase the viability of neuroblastoma cells exposed to hydrogen peroxide, a potent inducer of oxidative stress. This dual activity of promoting cancer cell death while protecting healthy neurons is a highly desirable characteristic in the development of novel therapeutics.

Conclusion

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a molecule with a well-defined chemical structure and properties that can be reliably synthesized. The broader class of tetrahydrocarbazoles exhibits significant potential in medicinal chemistry, particularly in the development of anticancer and neuroprotective agents. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of **6-Methoxy-1,2,3,4-tetrahydrocarbazole**, the existing data on related compounds provide a strong rationale for its continued investigation as a lead compound in drug discovery programs. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their exploration of this promising molecule.

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